
tert-Butyl b-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 . This compound is a type of glycoside, which is a molecule in which a sugar is bound to another functional group via a glycosidic bond. Glycosides play various roles in living organisms, including serving as energy sources and participating in cellular signaling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through the glycosylation of tert-butyl alcohol using cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 . The reaction involves the use of partially hydrolyzed starch as a glucose donor, resulting in a transglucosylation yield of approximately 44%, producing tert-butyl-α-D-glucoside as the major product and tert-butyl-α-D-maltoside as a minor product .
Industrial Production Methods: The industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. Cyclodextrin glucanotransferases are commonly used in these processes to catalyze the glycosylation reactions .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: tert-Butyl b-D-glucopyranoside is used as a surfactant due to its ability to lower the surface tension of water . It is also used in the synthesis of other glycosides and as a model compound in glycosylation studies.
Biology: In biological research, this compound is used to study the mechanisms of glycosylation and the role of glycosides in cellular processes.
Industry: In industrial applications, this compound is used in the production of biodegradable surfactants and detergents .
Mécanisme D'action
The mechanism of action of tert-Butyl b-D-glucopyranoside involves its interaction with specific molecular targets and pathways. As a glycoside, it can participate in glycosylation reactions, where it transfers a glycosyl group to a substrate molecule. This process is catalyzed by glycosyltransferases, which facilitate the formation of glycosidic bonds. The molecular targets and pathways involved in these reactions include various enzymes and proteins that recognize and bind to the glycoside .
Comparaison Avec Des Composés Similaires
tert-Butyl α-D-glucoside: Similar in structure but differs in the configuration of the glycosidic bond.
Octyl-α-D-glucoside: Another glycoside with a longer alkyl chain, used as a surfactant.
tert-Butyl-α-D-maltoside: A minor product formed during the synthesis of tert-Butyl b-D-glucopyranoside.
Uniqueness: this compound is unique due to its specific glycosidic bond configuration and its ability to act as a surfactant. Its enzymatic synthesis using CGTases also sets it apart from other glycosides, highlighting its potential for industrial applications .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-3-(benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B12319301.png)
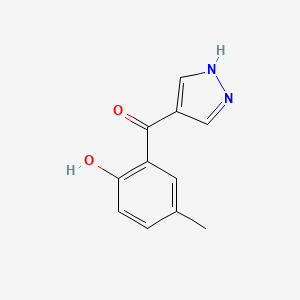

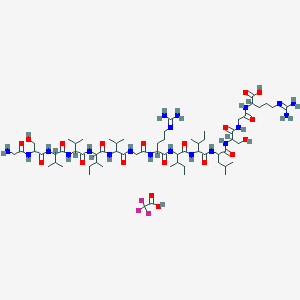
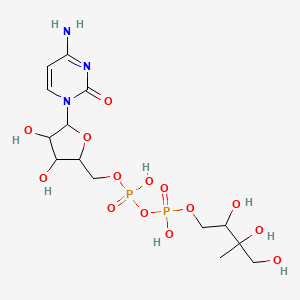
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
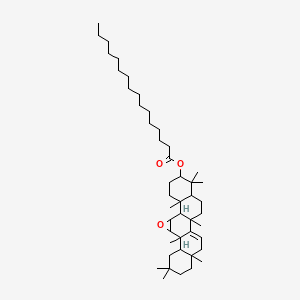
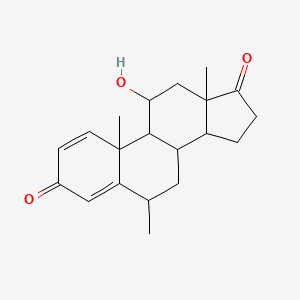

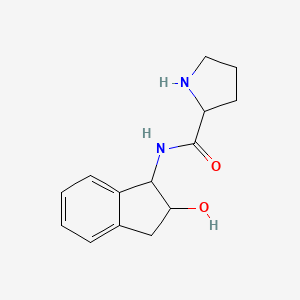
![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)
![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)
![4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B12319380.png)
